molecular formula C2H8N2O2 B1329945 Hydrazine acetate CAS No. 7335-65-1

Hydrazine acetate

Cat. No.: B1329945
CAS No.: 7335-65-1
M. Wt: 92.1 g/mol
InChI Key: YFHNDHXQDJQEEE-UHFFFAOYSA-N
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Description

Hydrazine acetate, also known as acetohydrazine, is an organic compound with the chemical formula CH3CONHNH2. It appears as a colorless crystal or crystalline powder and is soluble in water and other polar solvents. This compound is known for its pungent odor and has a melting point of approximately 91-92 degrees Celsius .

Scientific Research Applications

Safety and Hazards

Hydrazine acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction and may be toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Hydrazine acetate plays a significant role in biochemical reactions. It is involved in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes . This process involves the formation of a hydrazone anion, which is then protonated to form a neutral intermediate .

Cellular Effects

Hydrazine and its derivatives can cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury . The neurologic effects can vary based on the specific compounds and exposure dose .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a hydrazone anion through a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Temporal Effects in Laboratory Settings

The reaction of acetone with hydrazine free base and HCl salts has been investigated and conditions were developed for quantitative and fast conversion to acetone azine . The number of HDA6 speckles increased during drought stress, suggesting a role in contributing to drought stress tolerance .

Dosage Effects in Animal Models

Hydrazine and its derivatives are highly toxic and can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . The effects vary based on the specific compounds and exposure dose .

Metabolic Pathways

This compound is involved in the anammox process, where ammonium and hydroxylamine are combined to form hydrazine . Hydrazine itself is then converted to dinitrogen gas, generating four reduction equivalents .

Preparation Methods

Hydrazine acetate can be synthesized through various methods. One common method involves the reaction of methyl acetate with hydrazine in the presence of a catalyst. This reaction produces this compound as a product . Another method involves the distillation of hydrazine hydrate with acetic acid, followed by crystallization . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

Hydrazine acetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, oxidants, and metal ions. The major products formed from these reactions are acetic acid, hydrazine, and nitrogen gas.

Comparison with Similar Compounds

Hydrazine acetate can be compared with other similar compounds such as:

    Hydrazine: A simple pnictogen hydride with the formula N2H4.

    Unsymmetrical dimethylhydrazine:

This compound is unique due to its specific applications in organic synthesis and its role as a reducing agent in various chemical reactions.

Properties

IUPAC Name

acetic acid;hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHNDHXQDJQEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064632
Record name Hydrazinium acetate
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Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7335-65-1, 13255-48-6
Record name Hydrazine, acetate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, acetate (1:1)
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Record name Hydrazine, acetate (1:1)
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Record name Hydrazinium acetate
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Record name Hydrazinium acetate
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Record name Hydrazine Acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Hydrazine acetate is predominantly employed as a selective deprotecting agent in carbohydrate and peptide chemistry. [, , , , , , ] It exhibits a particular affinity for cleaving specific protecting groups like acetyl groups, especially in the presence of more sensitive moieties. [, ] This selectivity is crucial in multi-step syntheses of complex molecules.

ANone: this compound is represented by the molecular formula CH₆N₂O₂ and has a molecular weight of 90.08 g/mol.

A: this compound demonstrates remarkable selectivity in cleaving phenolic acetates while leaving sensitive monolignol ester conjugates intact. [] This selectivity is crucial for synthesizing monolignol γ-conjugates, which serve as valuable intermediates in lignin biosynthesis. []

A: While the research highlights the application of this compound in both solid-phase and fluorous-phase synthesis, [] specific details regarding differences in reactivity or handling are not elaborated upon. Further investigation into the literature might be needed to address this question comprehensively.

A: this compound acts as a mild and efficient reagent for the anomeric denitration of carbohydrates. [, ] This process involves removing a nitro group from the anomeric carbon of a sugar molecule. This is particularly useful in carbohydrate chemistry for manipulating the reactivity and stereochemistry of sugar derivatives.

A: this compound is utilized to regenerate lysine from Nε-formyllysine in peptide synthesis. [, ] This is particularly useful in synthesizing peptides containing lysine, where the Nε-formyl group serves as a protecting group during synthesis.

A: In one study, this compound was successfully employed in the multi-step synthesis of α-melanocyte-stimulating hormone (MSH). [] It facilitated the removal of the Nε-formyl protecting group from a precursor peptide, yielding the desired hormone with biological activity comparable to the natural form.

ANone: The provided research primarily focuses on specific applications of this compound in carbohydrate and peptide chemistry. While they do not delve into historical context or milestones, they emphasize its continued relevance as a versatile reagent in synthetic chemistry.

ANone: While the research papers do not explicitly discuss safety regulations, it's crucial to emphasize that this compound, like all hydrazine derivatives, requires careful handling. Consulting the relevant Safety Data Sheets and adhering to established laboratory safety protocols is paramount when working with this compound.

A: One study describes the reaction of this compound with 2,4,6-tris(trinitromethyl)-1,3,5-triazine, highlighting its potential in synthesizing nitrogen-rich heterocyclic compounds. [] This suggests that the applications of this compound extend beyond its conventional use as a deprotecting agent.

A: The research emphasizes the advantages of this compound, such as its mild reaction conditions and high selectivity, compared to other reagents. [, , , ] For example, in deacetylating phenolic compounds, it outperforms alternative methods by preserving sensitive functional groups. []

A: The research papers mention common analytical techniques like thin-layer chromatography (TLC) [] and nuclear magnetic resonance (NMR) spectroscopy [] to monitor reactions and characterize the products. These methods help determine reaction progress, confirm product formation, and assess purity.

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